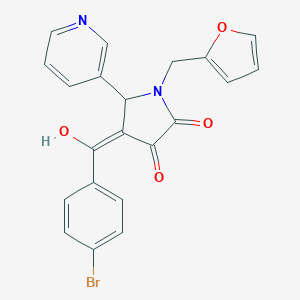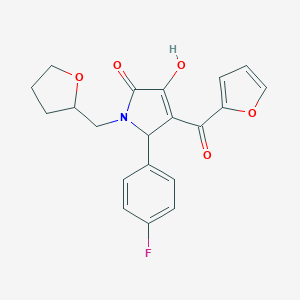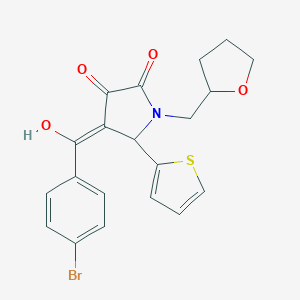![molecular formula C21H19NO5 B282491 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid, also known as HPP or HPP-4382, is a synthetic compound that belongs to the class of pyrrole-2-carboxylic acid derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
作用机制
The mechanism of action of 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell proliferation and neurotransmitter release. 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the modulation of neurotransmitter release, and the enhancement of synaptic plasticity. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments is its unique chemical structure and properties, which make it a potential candidate for the development of new drugs and therapies. However, one of the limitations of using 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is the lack of information regarding its toxicity and potential side effects, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid, including the development of new drugs and therapies based on its unique chemical structure and properties. Further research is also needed to fully understand the mechanism of action of 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its potential therapeutic effects in various diseases and disorders. In addition, studies are needed to determine the safety and toxicity of 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in humans, which will be essential for its future clinical use.
合成方法
The synthesis of 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves several steps, including the condensation of 4-methylbenzoyl chloride with glycine, followed by the reaction of the resulting intermediate with 3-phenylpropanoic acid. The final compound is obtained by the addition of hydroxylamine hydrochloride and sodium acetate to the intermediate product.
科学研究应用
3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been studied for its potential use in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to modulate neurotransmitter release and enhance synaptic plasticity, making it a potential candidate for the treatment of neurological disorders.
属性
分子式 |
C21H19NO5 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
3-[(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C21H19NO5/c1-13-7-9-15(10-8-13)19(25)17-18(14-5-3-2-4-6-14)22(12-11-16(23)24)21(27)20(17)26/h2-10,18,25H,11-12H2,1H3,(H,23,24)/b19-17+ |
InChI 键 |
BPKNVHLLUSBZQU-HTXNQAPBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)

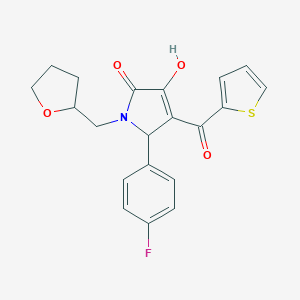
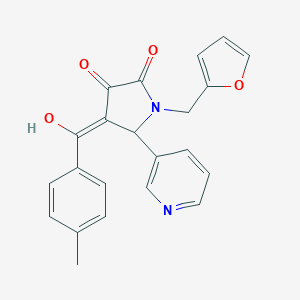
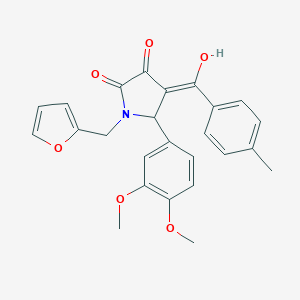
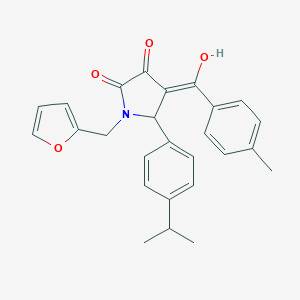
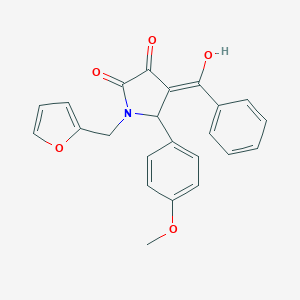


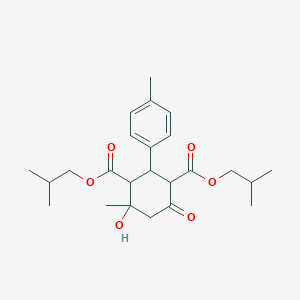
![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
